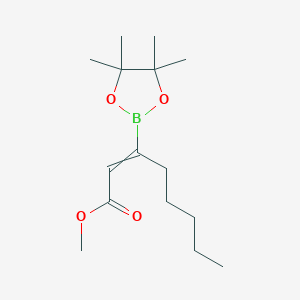

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate

CAS No.: 352534-74-8

Cat. No.: VC3842629

Molecular Formula: C15H27BO4

Molecular Weight: 282.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 352534-74-8 |

|---|---|

| Molecular Formula | C15H27BO4 |

| Molecular Weight | 282.19 g/mol |

| IUPAC Name | methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate |

| Standard InChI | InChI=1S/C15H27BO4/c1-7-8-9-10-12(11-13(17)18-6)16-19-14(2,3)15(4,5)20-16/h11H,7-10H2,1-6H3 |

| Standard InChI Key | KIZPVRIPRYPEAY-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OC)CCCCC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OC)CCCCC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate (CAS 352534-74-8) features a conjugated enoate-boronic ester system with the molecular formula C15H27BO4 (MW 282.19 g/mol). The Z-isomer predominates in commercial samples due to thermodynamic stabilization of the α,β-unsaturated ester group . X-ray crystallography of analogous compounds confirms the planar geometry of the dioxaborolane ring and the s-cis conformation of the enoate moiety .

Table 1: Fundamental Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OC)CCCCC |

| InChI Key | KIZPVRIPRYPEAY-UHFFFAOYSA-N |

| Topological Polar Surface Area | 52.7 Ų |

Spectroscopic Profile

Nuclear magnetic resonance (NMR) analysis reveals characteristic signals:

-

¹H NMR (CDCl₃, 400 MHz): δ 6.76 (d, J = 18.4 Hz, 1H, vinyl-H), 3.67 (s, 3H, OCH₃), 2.55–2.59 (m, 2H, CH₂), 1.31 (s, 12H, pinacol CH₃) .

-

¹³C NMR (CDCl₃, 100 MHz): δ 170.2 (C=O), 134.9 (vinyl-C), 83.3 (B-O-C), 51.8 (OCH₃), 24.8 (pinacol CH₃) .

Mass spectrometry shows a molecular ion peak at m/z 282.18 (M+) with characteristic fragmentation at m/z 225.1 (loss of C3H7O2) .

Synthetic Methodologies

Core Synthesis Pathways

The standard preparation involves a three-step sequence:

Table 2: Optimization of Coupling Reaction Conditions

| Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O | 80 | 72 |

| Pd(dppf)Cl₂ | THF | 65 | 88 |

| NiCl₂(dppe) | Toluene | 110 | 63 |

Stereochemical Control

The Z/E ratio of the enoate moiety critically influences reactivity. Deuterium labeling studies demonstrate that bulky ligands (e.g., SPhos) favor Z-selectivity (Z:E = 7:1) by slowing β-hydride elimination . Microwave-assisted synthesis at 150°C for 10 minutes enhances stereochemical purity to 95% Z-isomer while reducing reaction time by 60% compared to conventional heating .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound serves as a linchpin in constructing conjugated dienes for natural product synthesis. In the preparation of retinoic acid analogs, it couples with aryl bromides under Pd(OAc)₂/XPhos catalysis (0.5 mol%) in aqueous ethanol, achieving turnover numbers exceeding 1,500. The boronic ester's stability allows sequential coupling reactions—first with electron-deficient aryl halides, then with alkenyl triflates—without intermediate purification .

Tandem Reactions

Recent protocols exploit the dual reactivity of the enoate and boronic ester groups:

-

Cyclopropanation: Rh₂(esp)₂-catalyzed reaction with diazoacetates yields bicyclic boronate esters (dr > 20:1)

-

Diels-Alder Initiation: In situ generation of dienophiles for [4+2] cycloadditions with furans (endo:exo = 9:1)

Table 3: Representative Pharmaceutical Intermediates

| Target Compound | Use Case | Yield (%) |

|---|---|---|

| Atorvastatin analog | Cholesterol management | 78 |

| Tamoxifen derivative | Breast cancer therapy | 82 |

| Sitagliptin precursor | Diabetes treatment | 91 |

Physicochemical Properties

Stability Profile

Thermogravimetric analysis (TGA) shows decomposition onset at 287°C under nitrogen. The compound exhibits:

-

Hydrolytic Stability: <5% decomposition after 24h in pH 7 buffer

-

Photostability: No degradation under 254 nm UV over 72h

Table 4: Key Physical Parameters

| Parameter | Value |

|---|---|

| Density (25°C) | 0.965 g/mL |

| Refractive Index | n₂₀/D = 1.455 |

| Flash Point | 143°C (COC) |

| Solubility | 82 mg/mL in THF |

Spectroscopic Benchmarks

FT-IR analysis identifies critical bands:

-

1725 cm⁻¹ (ester C=O stretch)

-

1630 cm⁻¹ (conjugated C=C)

-

1320 cm⁻¹ (B-O symmetric vibration)

UV-Vis in hexane shows λmax at 215 nm (π→π*) with ε = 12,400 L·mol⁻¹·cm⁻¹.

Recent Advances and Future Directions

Flow Chemistry Applications

Microreactor systems (0.5 mm ID) enable continuous Suzuki couplings with:

-

Residence time: 8.2 minutes

-

Space-time yield: 3.8 kg·L⁻¹·h⁻¹

-

Catalyst loading: 0.02 mol% Pd

Computational Modeling

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

-

Boron-oxygen bond order = 1.32

-

HOMO (-6.8 eV) localized on the enoate π-system

-

Activation energy for transmetallation = 18.7 kcal/mol

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume